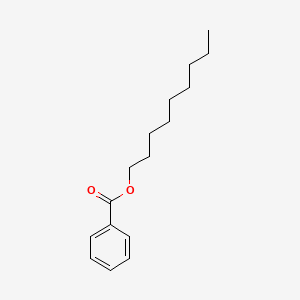

Nonyl benzoate

Description

Historical Perspectives on Benzoate (B1203000) Esters in Chemical Science

The study of benzoate esters is deeply rooted in the history of organic chemistry. Benzoic acid, the precursor to these esters, was discovered in the 16th century. wikipedia.org The term "ester" itself was coined by the German chemist Leopold Gmelin in the first half of the 19th century. britannica.com Benzoate esters are formed through the reaction of benzoic acid with an alcohol, a process known as Fischer esterification, which is a cornerstone of organic synthesis. fiveable.me

Historically, benzoate esters have been recognized for their diverse applications, ranging from their use as flavoring agents and perfumes due to their characteristic odors to their role as preservatives in food and cosmetics. britannica.com For instance, methyl salicylate (B1505791) is known for its wintergreen scent, while ethyl butyrate (B1204436) is found in pineapples. britannica.com The synthesis and study of various benzoate esters have been pivotal in understanding reaction mechanisms, such as the BAc2 mechanism, which is the common pathway for ester hydrolysis. cdnsciencepub.com This historical context provides the foundation upon which the specific research into nonyl benzoate is built.

Contemporary Significance of Nonyl Benzoate in Chemical Research

In modern chemical research, nonyl benzoate and its derivatives are subjects of significant interest. The compound's structure, featuring a benzene (B151609) ring attached to an ester group and a nine-carbon nonyl chain, imparts a unique combination of properties. The ester group provides polarity, while the long alkyl chain contributes to its hydrophobic nature. This duality makes it a valuable compound in various research and industrial applications.

Recent studies have explored the use of nonyl benzoate derivatives in diverse fields. For example, nonyl 3,4-dihydroxybenzoate, a derivative of protocatechuic acid, has demonstrated significant antifungal and antibiofilm activities. frontiersin.orgmdpi.com Research has also delved into the synthesis and physical properties of complex nonyl benzoate derivatives for applications in liquid crystals. tandfonline.com Furthermore, the degradation and environmental fate of related compounds like nonylphenols are areas of active investigation due to their persistence and potential as endocrine disruptors. researchgate.netwur.nlresearchgate.net The synthesis of nonyl benzoate itself can be achieved through classical esterification methods, reacting benzoic acid with nonanol.

Scope and Objectives of Academic Inquiry on Nonyl Benzoate

The academic inquiry into nonyl benzoate is multifaceted, with research objectives spanning fundamental chemical properties to practical applications. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and novel methods for the synthesis of nonyl benzoate and its derivatives. orgsyn.orgkoyauniversity.orguobaghdad.edu.iq This includes the use of various catalysts and reaction conditions to optimize yield and purity. orgsyn.org Characterization involves a suite of analytical techniques to determine the compound's structural and physical properties.

Physicochemical Properties: Detailed measurement and computational modeling of properties such as molecular weight, boiling point, solubility, and partition coefficients. nih.govflavscents.comchemeo.comgenophore.com This data is crucial for predicting the behavior of nonyl benzoate in different systems.

Reaction Kinetics and Mechanisms: Studying the kinetics and mechanisms of reactions involving nonyl benzoate, such as its hydrolysis or its role in more complex chemical transformations. cdnsciencepub.com

Applications in Materials Science: Investigating the potential of nonyl benzoate and its derivatives as components in advanced materials, such as liquid crystals and polymers. tandfonline.com

Biological and Environmental Research: Assessing the biological activities of nonyl benzoate derivatives, including their potential as antimicrobial agents. frontiersin.orgmdpi.com This also encompasses studies on the environmental impact and biodegradation pathways of related nonyl-containing compounds. researchgate.netwur.nl

Detailed research findings are often presented in data tables to provide a clear and concise summary of the compound's properties.

Interactive Data Table of Nonyl Benzoate Properties

| Property | Value | Source |

| Molecular Formula | C16H24O2 | nih.govnih.gov |

| Molecular Weight | 248.36 g/mol | nih.govnih.gov |

| IUPAC Name | nonyl benzoate | nih.gov |

| CAS Number | 5451-95-6 | nih.gov |

| Boiling Point | 315.00 °C @ 760.00 mm Hg | flavscents.com |

| Flash Point | 287.00 °F (141.67 °C) | flavscents.com |

| Specific Gravity | 0.96200 @ 25.00 °C | flavscents.com |

| Water Solubility | 0.2927 mg/L @ 25 °C (est) | flavscents.com |

| XLogP3 | 6.2 | nih.gov |

This structured approach allows for a systematic and thorough investigation of nonyl benzoate, contributing to the broader understanding of ester chemistry and its applications.

Structure

3D Structure

Properties

CAS No. |

5451-95-6 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

nonyl benzoate |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-11-14-18-16(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 |

InChI Key |

VUHMHACHBVTPMF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1 |

Other CAS No. |

5451-95-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nonyl Benzoate and Its Chemical Analogs

Esterification Pathways for Nonyl Benzoate (B1203000) Synthesis

The most prevalent and direct method for synthesizing nonyl benzoate is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of benzoic acid with nonyl alcohol.

The core of this process is the reaction between benzoic acid and nonyl alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, the reaction byproduct, is continuously removed, often using a Dean-Stark apparatus. The reaction is typically conducted under reflux conditions, with temperatures ranging from 120–150°C.

A closely related procedure is the synthesis of 4-nonylbenzoic acid methyl ester, an analog of nonyl benzoate. This synthesis involves an iron-catalyzed cross-coupling reaction, which can be followed by transesterification or hydrolysis and subsequent esterification to yield various alkyl benzoates. orgsyn.org For instance, the methyl ester can be prepared and then hydrolyzed to 4-nonylbenzoic acid using a base like sodium hydroxide (B78521) in methanol (B129727), followed by acidification. orgsyn.org This nonylbenzoic acid can then be esterified with the desired alcohol.

Alternative esterification pathways include the reaction of nonyl alcohol with benzoic acid derivatives like benzoyl chloride or benzoic anhydride (B1165640). These methods are generally faster and not reversible but may require harsher conditions or produce corrosive byproducts like HCl.

Table 1: Comparison of Esterification Conditions for Benzoate Esters

| Parameter | Fischer Esterification | Acyl Chloride Method |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Acyl Chloride, Alcohol |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Often not required, base may be used |

| Byproduct | Water | HCl |

| Reversibility | Reversible | Irreversible |

| Conditions | Reflux, water removal | Often milder, room temperature possible |

Multi-Component Reaction Approaches in Benzoate Ester Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. researchgate.nettcichemicals.com While not typically used for the direct synthesis of simple alkyl benzoates like nonyl benzoate, they are powerful tools for creating more complex benzoate analogs.

The Wittig reaction is a cornerstone for alkene synthesis. It has been successfully applied in a two-phase system to synthesize methyl {4-[4-(nonyloxy)-styryl]} benzoate, a liquid crystal intermediate that features both a benzoate moiety and a nonyl group. tandfonline.comtandfonline.com

In this application, an active ylide is generated in situ from (4-methyl)methyl benzoatyltriphenylphosphonium bromide (MBPB). tandfonline.comresearchgate.net This ylide is then transferred to an organic phase where it reacts with 4-nonyloxybenzoic aldehyde. tandfonline.comtandfonline.com The reaction is typically performed in an alkaline solution (e.g., NaOH) within an organic solvent two-phase medium. tandfonline.com This phase-transfer catalysis approach enhances the reaction rate and conversion, favoring the production of the E-form of the styryl benzoate product. tandfonline.comtandfonline.com The synthesis of the Wittig reagent itself is a multi-step process, starting from toluic acid. researchgate.net

The Mannich reaction is a classic three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. researchgate.nettandfonline.com It is a versatile method for synthesizing β-amino carbonyl compounds, known as Mannich bases, which can be valuable precursors for various benzoic acid analogs. tandfonline.com For example, methylene-substituted benzoic acid analogs have been synthesized via a Mannich three-component reaction at elevated temperatures. nih.gov In a different approach, a "redox-Mannich" reaction has been developed, which utilizes the same starting materials but incorporates an isomerization step, facilitated by benzoic acid, to prepare ring-substituted β-amino ketones. acs.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. pearson.com This reaction is a reliable method for forming carbon-carbon double bonds and can be used to synthesize complex derivatives that may incorporate a benzoate structure. For instance, the condensation of aromatic aldehydes with active methylene compounds like malononitrile (B47326) or 2,4-thiazolidinedione (B21345) can be effectively performed using various catalysts. tandfonline.comnih.gov While not a direct route to nonyl benzoate, this method can be used to build molecules where a benzoate group is attached to a structure formed via the condensation. Sodium benzoate itself has been shown to be an efficient, green, and recyclable catalyst for Knoevenagel condensations. researchgate.net

Table 2: Catalysts for Knoevenagel Condensation

| Catalyst | Reaction Medium | Key Advantages | Reference |

|---|---|---|---|

| Piperidinium Benzoate | Toluene | Standard catalyst for this reaction | tandfonline.com |

| TiCl₄-Pyridine | CH₂Cl₂ | High yield for indene (B144670) derivatives | nih.gov |

| Sodium Benzoate | Water/Ultrasound | Green, efficient, recyclable | researchgate.net |

Mannich Three-Component Synthesis for Benzoic Acid Analogs

Catalytic Strategies in Nonyl Benzoate Synthesis

Catalysis is central to the efficient synthesis of nonyl benzoate and its analogs. The choice of catalyst can significantly impact reaction rate, yield, and environmental footprint.

For standard Fischer esterification, Brønsted acids like sulfuric acid remain the industrial standard. However, the field of organocatalysis, which uses small organic molecules to accelerate reactions, offers alternatives. numberanalytics.com The principle of Brønsted acid catalysis is fundamental to this process, where the acid protonates the carbonyl oxygen of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by nonyl alcohol. numberanalytics.com

Enzymatic catalysis, particularly using lipases, has emerged as a green alternative. medcraveonline.com Lipases can catalyze esterification under mild conditions, often with high selectivity, reducing the formation of byproducts and simplifying purification. medcraveonline.com

For more complex transformations involving benzoate structures, advanced catalytic systems are employed. N-Heterocyclic Carbenes (NHCs) are powerful organocatalysts used in reactions like the benzoin (B196080) condensation to create complex molecular architectures. researchgate.net In a different vein, cerium(IV) benzoate has been developed as a versatile photocatalyst for the functionalization of alcohols, which can serve as synthons for creating diverse molecular structures. acs.org Furthermore, Rhodium(II) catalysts are effective for intramolecular C-H amination, a powerful method for creating nitrogen-containing cyclic compounds from substrates that can include benzoate esters. rsc.org

Derivatization Strategies for Structural Modification and Functionalization

Derivatization of a core molecule like benzoic acid allows for the introduction of new functional groups and the tuning of chemical and physical properties. These strategies are crucial for creating novel materials and biologically active compounds.

A prime example is the derivatization of p-aminobenzoic acid (PABA). The amino group serves as a reactive handle for a wide array of transformations, leading to the synthesis of 1,3,5-triazines, quinoxalines, sulfonamides, and Schiff bases, among others. nih.gov

A modern strategy for late-stage functionalization involves the direct C-H activation and modification of the benzoate ring. For example, iridium-catalyzed C-H borylation of benzoate esters introduces a boronate ester group onto the aromatic ring. acs.org This group can then participate in a variety of cross-coupling reactions, allowing for the attachment of diverse substituents. acs.org

Esterification itself is a powerful derivatization tool. Natural phenols like thymol (B1683141) and eugenol (B1671780) have been esterified with benzoic acid to produce derivatives with enhanced biological activity, such as increased larvicidal potency or improved skin penetration. nih.gov Similarly, the conversion of other functional groups into benzoate esters is a common strategy in analytical chemistry to improve detection and separation in techniques like HPLC. greyhoundchrom.com

Table 3: Selected Derivatization Strategies for Benzoic Acid and its Esters

| Starting Material | Reagent/Reaction | Functionalized Product | Application/Purpose | Reference |

|---|---|---|---|---|

| p-Aminobenzoic Acid | Aldehydes/Ketones | Schiff Bases | Synthesis of bioactive agents | nih.gov |

| Benzoate Esters | Bis(pinacolato)diboron / Ir-catalyst | Borylated Benzoate Esters | Intermediate for cross-coupling | acs.org |

| Thymol | Benzoic Acid / DCC | Thymyl Benzoate | Enhanced larvicidal activity | nih.gov |

N-Alkylation Techniques

N-alkylation is a crucial method for synthesizing analogs of nonyl benzoate that incorporate nitrogen-containing functional groups, such as amino moieties. These techniques are primarily applied to aminobenzoic acid or its esters, which serve as precursors to the final N-alkylated benzoate analogs. A significant challenge in this area is achieving selective mono-N-alkylation while avoiding the formation of undesired di-alkylated byproducts. google.com

Recent research has focused on developing simple and mild reaction conditions for these transformations. One effective approach involves the N-alkylation of 4-aminobenzoic acid (PABA) using various alkylating agents in the presence of a base like potassium carbonate. tandfonline.comnih.gov This method has been successfully used to prepare a series of N-alkyl derivatives of 4-aminobenzoic acid. tandfonline.com For instance, the synthesis of nonyl 4-(nonylamino)benzoate can be achieved by reacting PABA with an alkylating agent in acetone (B3395972) with potassium carbonate. nih.gov

The choice of solvent and base is critical. While strong bases like sodium hydride (NaH) in dimethylformamide (DMF) are effective for deprotonating amides for subsequent alkylation, concerns about thermal stability and potential side reactions, such as O-alkylation, exist. researchgate.net Milder conditions using potassium carbonate are often preferred to enhance selectivity. researchgate.net The synthesis of N-butyl p-amino benzoic acid, an analog of nonyl benzoate, highlights the difficulties in controlling alkylation, as traditional methods can lead to N,N-dibutyl byproducts, complicating purification and increasing costs. google.com

Table 1: Research Findings on N-Alkylation of Aminobenzoic Acid Derivatives

| Precursor | Alkylating Agent | Catalyst/Base | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzoic Acid (PABA) | Various Alkyl Halides | Potassium Carbonate | Not specified | Simple and mild conditions for preparing a series of twenty alkyl derivatives. | tandfonline.comnih.gov |

| 4-Aminobenzoic Acid (PABA) | Alkylating Agent | K2CO3 | Acetone | Synthesis of Nonyl 4-(nonylamino)benzoate. | nih.gov |

| Benzocaine | 1-Bromobutane | Acid binding agent | Not specified | Prone to formation of di-alkylated byproducts (N,N-dibutyl p-amino benzoic acid). | google.com |

Acetylation Procedures for Phenolic Derivatives

Acetylation is a key functionalization reaction for producing analogs of nonyl benzoate derived from phenols. This process involves the O-acylation of a phenolic hydroxyl group to form a phenolic ester. Such modifications can significantly alter the compound's properties. For example, analogs like nonyl 3,4-dihydroxybenzoate contain phenolic hydroxyl groups that are targets for acetylation. mdpi.com

A variety of methods exist for the acetylation of phenols. torvergata.it Classical approaches often use acetic anhydride or acetyl chloride in the presence of a base catalyst. torvergata.itlew.ro Modern advancements have introduced more efficient and selective catalysts. Copper(II) tetrafluoroborate (B81430) has been shown to effectively catalyze the acetylation of diverse phenols at room temperature under solvent-free conditions, accommodating acid-sensitive substrates without significant side reactions. organic-chemistry.org Similarly, phosphomolybdic acid serves as an efficient catalyst for acetylation with acetic anhydride under mild, solvent-free conditions. organic-chemistry.org

More innovative methodologies have also been developed. A one-pot method for selective O-acylation of phenols uses organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST), which activates the phenol (B47542) and facilitates the reaction at room temperature. rsc.orgresearchgate.net Another efficient technique is phase transfer catalysis (PTC), where a quaternary ammonium (B1175870) salt facilitates the transfer of the phenoxide anion to an organic phase to react with an alkanoyl chloride. lew.ro This method is rapid, proceeds in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide), and does not require anhydrous conditions. lew.ro For analytical purposes, derivatization of phenolic compounds like nonylphenol is often performed using acetylation with reagents such as heptafluorobutyric anhydride (HFBA) prior to gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net

Table 2: Research Findings on Acetylation of Phenolic Compounds

| Phenolic Substrate | Acylating Agent | Catalyst/Mediator | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Diverse Phenols | Acetic Anhydride | Copper(II) tetrafluoroborate | Room temp, solvent-free | Efficient for structurally diverse and acid-sensitive phenols. | organic-chemistry.org |

| Diverse Phenols, Alcohols | Acetic Anhydride | Phosphomolybdic acid | Room temp, solvent-free | Excellent yields in short reaction times. | organic-chemistry.org |

| p-Substituted Phenols | Alkanoyl Chlorides | Tetrabutyl ammonium chloride (PTC) | 0°C, 5 min, two-phase system | Quantitative yield, rapid, simple, no anhydrous conditions needed. | lew.ro |

| Diverse Phenols | Organic Salts | Diethylaminosulfur trifluoride (DAST) | Room temp, in air | Efficient, convenient one-pot method with almost quantitative yields. | rsc.orgresearchgate.net |

Spectroscopic and Advanced Structural Elucidation of Nonyl Benzoate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of nonyl benzoate (B1203000). By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of nonyl benzoate would exhibit distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the nonyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.1 ppm) due to the deshielding effect of the benzene (B151609) ring. rsc.org Protons ortho to the carbonyl group are the most deshielded. The protons on the nonyl chain would appear in the upfield region. The methylene (B1212753) protons (–CH₂–) adjacent to the ester oxygen are deshielded relative to other alkyl protons and would likely appear around δ 4.3 ppm. chemicalbook.com The other methylene groups of the nonyl chain would produce a complex set of overlapping signals further upfield, while the terminal methyl (–CH₃) protons would appear as a triplet at the most upfield position, typically around δ 0.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and typically appears around δ 165-167 ppm. rsc.org The aromatic carbons show signals in the δ 128-134 ppm range. The carbon of the methylene group attached to the ester oxygen (–O–CH₂–) would be found around δ 65-67 ppm, with the remaining aliphatic carbons appearing at higher field strengths (δ 14-32 ppm). rsc.orgdoi.org

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| Aromatic H (ortho) | ~8.05 | Doublet (d) | C=O (Ester) | ~166 |

| Aromatic H (para) | ~7.55 | Triplet (t) | Aromatic C (ipso) | ~130 |

| Aromatic H (meta) | ~7.45 | Triplet (t) | Aromatic C (ortho, meta, para) | ~128-133 |

| -O-CH₂- | ~4.31 | Triplet (t) | -O-CH₂- | ~66 |

| -O-CH₂-CH₂- | ~1.76 | Quintet | Alkyl chain (-CH₂-)n | ~14-32 |

| -(CH₂)₆- | ~1.2-1.5 | Multiplet (m) | Terminal -CH₃ | ~14 |

| Terminal -CH₃ | ~0.90 | Triplet (t) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within nonyl benzoate. The spectrum is dominated by absorptions corresponding to the ester linkage, the aromatic ring, and the aliphatic chain.

Key vibrational frequencies observed in the FTIR spectrum include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears prominently around 1720-1732 cm⁻¹. insightsociety.orgrsc.org This is one of the most diagnostic peaks in the spectrum.

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group typically result in two bands. The aryl-C-O stretch is found around 1265-1276 cm⁻¹, while the alkyl-O-C stretch appears near 1106-1161 cm⁻¹. insightsociety.orgrsc.orgikm.org.my

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. ikm.org.my

Aliphatic C-H Stretches: The C-H stretching vibrations of the nonyl chain's methylene (–CH₂–) and methyl (–CH₃) groups are visible in the 2850-2960 cm⁻¹ range. insightsociety.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| C=O Ester Stretch | 1732-1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Asymmetric C-O-C Stretch (Aryl) | 1276-1265 | Strong |

| Symmetric C-O-C Stretch (Alkyl) | 1161-1106 | Strong |

| Aromatic C-H Out-of-Plane Bend | ~760 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of nonyl benzoate and offers insight into its structure through analysis of its fragmentation patterns under ionization. uni-saarland.de The molecular formula C₁₆H₂₄O₂ corresponds to a monoisotopic mass of approximately 248.178 g/mol . epa.govchemspider.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 248. massbank.eunih.gov The fragmentation of nonyl benzoate is characterized by several key bond cleavages:

Benzoyl Cation: The most prominent peak in the spectrum is often the benzoyl cation (C₆H₅CO⁺) at m/z 105. massbank.eunih.gov This stable, resonance-stabilized ion is formed by cleavage of the ester bond.

Tropylium (B1234903) Ion: Loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation can form the phenyl cation (C₆H₅⁺) at m/z 77, which may rearrange to the more stable tropylium ion. massbank.eunih.gov

McLafferty Rearrangement: A characteristic rearrangement for esters, leading to a protonated benzoic acid fragment ion at m/z 123 (C₇H₇O₂⁺), is also highly probable. massbank.euusp.br

Alkyl Chain Fragmentation: The nonyl chain itself undergoes fragmentation, leading to a series of smaller alkyl cations, typically differing by 14 mass units (a CH₂ group), with prominent peaks at m/z 41, 55, 56, 69, and 83. massbank.eu

| m/z | Proposed Ion/Fragment | Relative Intensity (%) |

|---|---|---|

| 248 | [C₁₆H₂₄O₂]⁺˙ (Molecular Ion) | Low |

| 123 | [C₇H₇O₂]⁺ (from McLafferty Rearrangement) | ~79% |

| 122 | [C₇H₆O₂]⁺˙ (Benzoic Acid radical cation) | ~10% |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | 100% |

| 77 | [C₆H₅]⁺ (Phenyl cation) | ~55% |

| 56 | [C₄H₈]⁺˙ | ~26% |

| 55 | [C₄H₇]⁺ | ~22% |

X-ray Diffraction Studies of Benzoate Ester Crystal Structures

These structures are typically characterized by the segregation of molecules into distinct regions: aromatic cores and aliphatic chains. researchgate.net The aromatic parts of the molecules often engage in π-π stacking interactions, while the flexible alkyl chains pack together, stabilized by van der Waals forces. iucr.org In many mesomorphic crystals, this packing consists of alternating, loosely packed aliphatic regions and more closely packed aromatic regions. researchgate.net The presence of the long, flexible nonyl chain in nonyl benzoate would significantly influence its crystal packing, likely leading to such segregated domains and potentially giving rise to liquid crystalline (mesomorphic) behavior under certain conditions. mdpi.com

Computational Chemistry in Structural Prediction and Analysis

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting and corroborating the structural and electronic properties of benzoate esters. aphrc.orgmdpi.com DFT calculations can be used to optimize the molecular geometry of nonyl benzoate, predicting bond lengths, bond angles, and dihedral angles in the gas phase. mdpi.comnih.gov

These theoretical models allow for the calculation of various properties:

Vibrational Frequencies: Theoretical FTIR spectra can be computed and compared with experimental data to aid in the assignment of vibrational modes. scholarsresearchlibrary.com

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which helps in the interpretation of experimental spectra.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's chemical reactivity and electronic transition properties. nih.govresearchgate.net For benzoate esters, the HOMO is often localized on the donor part of the molecule, while the LUMO is on the acceptor benzoate unit. researchgate.net

Studies on similar ester derivatives show that DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), accurately predict planar conformations for the benzoate moiety, which is essential for certain material properties. aphrc.orgnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. bsu.edu.az By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot that highlights the contribution of different interaction types. iucr.orgacs.org

For benzoate esters and molecules with long alkyl chains, Hirshfeld analysis typically reveals the following dominant interactions: researchgate.netresearchgate.net

C···H/H···C Interactions: These contacts, which include C-H···π interactions, are also very important, reflecting the interactions between the alkyl chains and the aromatic rings of neighboring molecules. iucr.orgresearchgate.net Their contribution is often substantial, in the range of 15-40%. nih.govresearchgate.net

O···H/H···O Interactions: These represent the hydrogen bonds and van der Waals contacts involving the ester oxygen atoms. In the absence of strong hydrogen bond donors, these interactions, such as weak C-H···O bonds, typically contribute between 4% and 16% to the crystal packing. nih.govresearchgate.netnih.gov

This analysis provides a quantitative picture of how nonyl benzoate molecules would likely arrange in the solid state, governed by a combination of hydrogen bonding, π-stacking, and ubiquitous van der Waals forces. researchgate.net

Reaction Kinetics and Mechanistic Investigations of Nonyl Benzoate Transformations

Kinetics of Hydrolysis Reactions of Benzoate (B1203000) Esters

The hydrolysis of benzoate esters, including nonyl benzoate, is a fundamental reaction that has been extensively studied to understand the factors influencing its rate and mechanism. The stability of the ester bond is largely governed by stereoelectronic factors. semanticscholar.org

The most common mechanism for the base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (B_AC_2) mechanism. nih.govucoz.com This two-step process involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is typically the rate-determining step. nih.gov Subsequently, the intermediate collapses, leading to the elimination of the alkoxide group (in this case, the nonyloxide ion) and the formation of a carboxylate salt. masterorganicchemistry.com Upon acidification, the final carboxylic acid is obtained. masterorganicchemistry.com

The rate of this reaction is influenced by the structure of the ester. For linear alkyl benzoates, the rate of hydrolysis appears to be directly related to the size of the alkyl group; longer alkyl chains can lead to slower hydrolysis rates. nih.gov This is attributed to the electron-donating nature of larger alkyl groups, which increases the electron density on the carbonyl carbon, making the initial nucleophilic attack by the hydroxide ion more difficult. nih.gov Isotopic labeling studies using ¹⁸O-enriched water have confirmed that the cleavage occurs at the acyl-oxygen bond, as the ¹⁸O isotope appears in the resulting carboxylic acid. ucoz.com

While the B_AC_2 mechanism is prevalent, highly sterically hindered esters, such as methyl 2,4,6-tri-t-butylbenzoate, may undergo hydrolysis via an alternative bimolecular alkyl-oxygen cleavage (B_AL_2) mechanism. cdnsciencepub.comcdnsciencepub.com In this pathway, the hydroxide ion attacks the alkyl carbon instead of the carbonyl carbon. cdnsciencepub.com However, for most common benzoate esters like nonyl benzoate, the B_AC_2 pathway is the dominant mechanism for alkaline hydrolysis. ucoz.com

The rate of ester hydrolysis can be significantly altered by the presence of micelles. Micelles are aggregates of surfactant molecules that can create a microenvironment that is different from the bulk solution. Cationic micelles, such as those formed from cetyltrimethylammonium bromide (CTAB), have been shown to enhance the rate of alkaline hydrolysis of esters. researchgate.netias.ac.in This catalytic effect is attributed to the stabilization of the negatively charged tetrahedral intermediate by the positively charged micellar surface. researchgate.netias.ac.in The micelles effectively concentrate both the ester and the hydroxide ions, leading to an increased reaction rate. mdpi.com

The rate enhancement typically reaches a maximum value and then decreases as the surfactant concentration continues to increase. researchgate.net This phenomenon is explained by the dilution of the reactants within a larger number of micelles. In contrast, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) generally inhibit the rate of alkaline hydrolysis due to the repulsion between the negatively charged micellar surface and the hydroxide ions. researchgate.netresearchgate.net The presence of added salts can also influence the reaction rate in micellar solutions by altering the structure and charge of the micelles. researchgate.net

Alkaline Hydrolysis Mechanisms (e.g., B_AC_2)

Enzymatic Hydrolysis of Benzoate Esters

Enzymes, particularly carboxylesterases and proteases like trypsin and lipase, can catalyze the hydrolysis of benzoate esters. semanticscholar.orgemerginginvestigators.org The mechanism of enzymatic hydrolysis often involves a catalytic triad (B1167595) in the enzyme's active site, where a serine residue acts as a nucleophile. researchgate.net This serine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate, similar to the alkaline hydrolysis mechanism. nih.gov

Kinetic studies of the enzymatic hydrolysis of a series of para-substituted benzoate esters have shown that the reaction rates can be correlated with the electronic effects of the substituents, as described by the Hammett equation. semanticscholar.orgemerginginvestigators.org This suggests that the electronic nature of the ester plays a significant role in the rate of enzymatic cleavage. For instance, electron-withdrawing groups on the benzoate ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by the enzyme. researchgate.net

The hydrolysis of some benzoate esters by carboxypeptidase A has also been investigated. cdnsciencepub.com In these studies, linear correlations were observed between the kinetic parameters (k_cat and K_m) and the Hammett σ constants for various substituents on the benzoate ring. cdnsciencepub.com This further underscores the importance of electronic effects in the enzymatic hydrolysis of these esters.

Nucleophilic Substitution (S_N) Reaction Pathways and Kinetics

Besides hydrolysis, benzoate esters can undergo nucleophilic substitution reactions with other nucleophiles. For example, the reaction of Y-substituted phenyl benzoates with cyanide ion (CN⁻) has been studied. psu.edu These reactions typically proceed via a nucleophilic acyl substitution mechanism, which can be either a concerted process or a stepwise pathway involving a tetrahedral intermediate. psu.edumasterorganicchemistry.com

Kinetic studies, including the analysis of Brønsted-type plots and Hammett plots, are crucial for distinguishing between these mechanisms. psu.edu For the reaction with cyanide, a linear Brønsted-type plot suggested a concerted mechanism. psu.edu Similarly, the reactions of esters with amines have been extensively investigated and are generally found to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. psu.edu The rate-determining step in these reactions can change depending on the nature of the reactants and the reaction conditions. acs.org

The use of pyridine (B92270) as a catalyst in nucleophilic acyl substitution reactions is also common. Pyridine can act as a base to neutralize any acid formed during the reaction, thereby facilitating the substitution process. pearson.com

Elucidation of Reaction Mechanisms and Rate Laws

The elucidation of reaction mechanisms for the transformations of benzoate esters relies heavily on kinetic studies and the determination of rate laws. numberanalytics.comsolubilityofthings.com A rate law is a mathematical expression that describes how the reaction rate depends on the concentration of the reactants. solubilityofthings.com For example, the rate law for a second-order reaction, such as the alkaline hydrolysis of an ester, is often expressed as: Rate = k[Ester][OH⁻]. solubilityofthings.com

Experimental data are used to determine the order of the reaction with respect to each reactant and to calculate the rate constant (k). slideshare.net By studying how the rate constant changes with factors like temperature, the activation energy (E_a) for the reaction can be determined, providing further insight into the energy barrier of the reaction. solubilityofthings.com

Identifying reaction intermediates is also a key aspect of elucidating mechanisms. numberanalytics.com While intermediates are often transient, their existence can sometimes be inferred from kinetic data or detected using spectroscopic techniques. libretexts.org The consistency between an experimentally determined rate law and the rate law predicted by a proposed mechanism provides strong evidence for that mechanism. libretexts.org

Kinetic Modeling and Optimization in Nonyl Benzoate Synthesis and Degradation

Kinetic modeling plays a vital role in both the synthesis and degradation of nonyl benzoate. In synthesis, such as the esterification of benzoic acid with nonyl alcohol, kinetic models can be used to optimize reaction conditions to maximize yield and efficiency. For example, a study on the esterification of benzoic acid with 1-butyl alcohol found the reaction to be first order with respect to benzoic acid and developed a mathematical model to calculate kinetic curves under non-stationary conditions. dnu.dp.ua Such models can predict the conversion of reactants over time, aiding in the design of industrial processes. dnu.dp.ua

In the context of degradation, kinetic models are used to understand and predict the fate of nonyl benzoate in the environment. For instance, the photocatalytic degradation of organic compounds, a potential degradation pathway for nonyl benzoate, is often described using kinetic models like the Langmuir-Hinshelwood model. rsc.orgresearchgate.net These models help in quantifying the rate of degradation under various conditions and can be used to design effective remediation strategies. rsc.org Kinetic modeling of phenol (B47542) degradation, a potential breakdown product of benzoate esters, has also been studied to understand its biodegradation pathway. researchgate.net

Advanced Analytical Methodologies for Nonyl Benzoate

Chromatographic Separation Techniques for Nonyl Benzoate (B1203000) Analysis

Chromatography stands as a cornerstone for the analysis of nonyl benzoate, offering high-resolution separation from complex sample constituents. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, each with specific advantages for the analysis of this compound. Furthermore, the principles of chiral separation are relevant for distinguishing between stereoisomers in related benzoate-containing molecules.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like nonyl benzoate. Reverse-phase (RP) HPLC is a common approach for the separation of nonyl benzoate. sielc.com

A typical RP-HPLC method might employ a C18 column, which is a nonpolar stationary phase. scispace.comnih.govresearchgate.net The separation is achieved by using a polar mobile phase, which often consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used instead of phosphoric acid to ensure compatibility. sielc.com The use of smaller particle size columns, such as those with 3 µm particles, can facilitate faster analysis times in what is known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

Method development for benzoate analysis often involves optimizing the mobile phase composition and pH to achieve the desired separation. For instance, a study on the simultaneous determination of benzoates and sorbates utilized a mobile phase of methanol (B129727) and phosphate (B84403) buffer at a pH of 3.70. ukim.mk The detection of nonyl benzoate is typically carried out using a UV detector, often at wavelengths around 225 nm or 254 nm. nih.govukim.mk

Table 1: Example HPLC Method Parameters for Benzoate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detection | UV | |

| Notes | For Mass-Spec (MS) compatible applications, phosphoric acid is replaced with formic acid. | sielc.com |

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like nonyl benzoate. nih.govrestek.com This hyphenated technique provides both chromatographic separation and mass-based identification, offering high selectivity and sensitivity. restek.comgcms.cz

For the analysis of nonyl benzoate and other alkyl benzoates, a variety of capillary columns can be used, with the choice of stationary phase being critical for achieving optimal separation. nist.gov The NIST Chemistry WebBook provides retention index data for nonyl benzoate on a non-polar SE-30 capillary column, which is useful for method development and compound identification. nist.gov Experimental data from GC-MS analysis reveals characteristic mass spectra for nonyl benzoate, with prominent peaks that can be used for its identification and quantification. nih.gov

The sample preparation for GC analysis is crucial to avoid contamination, especially from phthalates which are ubiquitous environmental contaminants. gcms.cz This often involves using scrupulously cleaned glassware and high-purity solvents. gcms.cz In some cases, derivatization may be employed to improve the volatility and chromatographic behavior of the analytes. scirp.org

Table 2: GC-MS Data for Nonyl Benzoate

| Parameter | Value | Source |

|---|---|---|

| Instrument | HITACHI RMU-7M | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Top 5 Peaks (m/z) | 105, 123, 77, 56, 70 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1856 - 1885.24 | nih.gov |

Chiral Separation of Benzoate-Containing Molecules

While nonyl benzoate itself is not chiral, the principles of chiral separation are highly relevant to the broader class of benzoate-containing molecules, some of which may possess chiral centers. Chiral separation is the process of separating stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements.

Research has shown that spontaneous chirality induction and enantiomeric separation can occur in liquid crystals composed of achiral rod-shaped 4-arylbenzoate esters. acs.orgresearchgate.net This phenomenon is attributed to a molecular twist at the ester linkages, leading to axial chirality. acs.org This highlights the importance of considering stereochemistry even in molecules that are not traditionally considered chiral.

In the context of analytical separations, chiral HPLC is a primary technique for separating enantiomers. This is often achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other. For example, a study on the chiral separation of alogliptin (B1666894) benzoate utilized a Lux Cellulose-2 chiral stationary phase. researchgate.net Another approach involves the use of chiral nano-assemblies, such as those formed by dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB), which have shown potential for enantioselective separation. rsc.orgrsc.org

Strategies for Enhanced Detection and Sensitivity

Achieving low detection limits is often a critical requirement in analytical chemistry. For the analysis of nonyl benzoate and related compounds, several strategies can be employed to enhance detection sensitivity, including pre-column derivatization and the use of chemiluminescence detection.

Pre-Column Derivatization Techniques

Pre-column derivatization is a technique where the analyte is chemically modified before it is introduced into the chromatographic system. welch-us.com This is done to improve its chromatographic properties or, more commonly, to enhance its detectability. welch-us.comacademicjournals.org By attaching a chromophore or fluorophore to the analyte molecule, its response to UV or fluorescence detectors can be significantly increased. academicjournals.orgactascientific.com

For carboxylic acids and their esters, derivatization can be particularly useful. For instance, in the GC-MS analysis of preservatives like sodium benzoate, an aqueous-phase derivatization using isobutyl chloroformate has been employed, followed by dispersive liquid-liquid microextraction. scirp.org This approach not only improves the volatility of the analyte for GC analysis but also enhances sensitivity. scirp.org

In HPLC, a wide range of derivatization reagents are available. For example, in the analysis of amino acids, reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC) are commonly used to introduce fluorescent tags. actascientific.com While these specific reagents are for amino acids, the principle of introducing a detectable moiety is broadly applicable to other functional groups as well.

Chemiluminescence Detection Methods

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. mdpi.com CL detection methods are known for their exceptional sensitivity and low background noise, making them highly suitable for trace analysis. nih.govcsic.es

In the context of benzoate analysis, CL methods have been developed based on the reaction of the analyte with specific reagents to produce a light-emitting species. For example, a flow-injection chemiluminescent method for the determination of estrogen benzoate involves its reaction with acidic potassium permanganate (B83412) and tris(1,10-phenanthroline)ruthenium(II). nih.gov The resulting chemiluminescence intensity is proportional to the concentration of the analyte. nih.gov

Another approach involves the use of dioxetane-based chemiluminescent probes. The decomposition of these probes can be triggered to produce an excited benzoate species that emits light. acs.orgnih.gov The efficiency of this light emission can be significantly enhanced by incorporating substituents onto the benzoate moiety. mdpi.comacs.org This strategy has been used to develop highly sensitive probes for various applications, including biological imaging. acs.org

Sample Preparation and Extraction Optimization for Nonyl Benzoate Analysis

The accurate quantification of Nonyl benzoate in complex matrices such as cosmetics, food simulants, and environmental samples necessitates robust sample preparation to isolate the analyte from interfering substances and to concentrate it to detectable levels. gcms.cznih.gov The choice and optimization of the extraction technique are critical steps that significantly influence the method's sensitivity, accuracy, and reproducibility. nih.gov Key objectives in the development of extraction protocols include minimizing matrix effects, reducing solvent consumption in line with green chemistry principles, and ensuring high recovery of the target analyte. nih.govchromatographyonline.com Modern techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), ultrasound-assisted extraction (UAE), and solid-phase microextraction (SPME) are commonly employed. nih.gov Optimization of parameters such as solvent type, pH, temperature, extraction time, and sorbent material is essential for achieving reliable analytical results. elementlabsolutions.com

Liquid-Liquid Extraction (LLE)

LLE is a fundamental extraction technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. wikipedia.org For Nonyl benzoate, which is a non-polar compound, LLE is effective for its separation from polar sample matrices. The general approach involves dissolving or suspending the sample in a suitable solvent, followed by extraction with an immiscible organic solvent. gcms.cz

Research on the analysis of 84 substances from plastic food contact materials, including various esters, provides a relevant framework for Nonyl benzoate extraction. nih.gov An optimized LLE method involved the use of dichloromethane (B109758) as the extraction solvent with the addition of sodium chloride (10% m/v) to increase the ionic strength of the aqueous phase, thereby enhancing the partitioning of non-polar analytes into the organic phase. nih.gov The efficiency of LLE can be influenced by several factors, including the choice of solvent, pH of the aqueous phase, and the ratio of solvent volumes. For neutral compounds like Nonyl benzoate, pH adjustment is less critical than for acidic or basic analytes. wikipedia.org

Table 1: Optimized LLE Parameters for Plastic Additives in Aqueous Food Simulants

| Parameter | Optimized Condition | Rationale / Finding | Citation |

|---|---|---|---|

| Extraction Solvent | Dichloromethane | Provided efficient extraction for a wide range of semi-volatile and non-volatile substances. | nih.gov |

| Salt Addition | 10% m/v NaCl | Increases the ionic strength of the aqueous simulant, reducing the solubility of non-polar analytes and promoting their transfer to the organic phase ("salting-out" effect). | nih.gov |

| Analysis Technique | GC-MS | Suitable for the analysis of semi-volatile compounds like Nonyl benzoate. | nih.gov |

| Recovery | 70-115% | The method was demonstrated to be accurate for the majority of the 84 substances tested. | nih.gov |

| Precision (RSD) | < 20% | Good repeatability was achieved at three different concentration levels. | nih.gov |

Solid-Phase Extraction (SPE)

SPE is a widely used sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. mdpi.com It involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. mdpi.com This technique is valued for reducing solvent usage and being amenable to automation. nih.gov

For Nonyl benzoate and similar non-polar compounds, reversed-phase SPE (RP-SPE) is the most common approach, typically using C8 or C18 silica-based sorbents. mdpi.com The optimization of SPE involves several key parameters: selection of the sorbent, conditioning of the sorbent, sample loading flow rate, wash steps, and the choice and volume of the elution solvent. elementlabsolutions.com In the analysis of multiclass pollutants in wastewater, a modular SPE setup combining different sorbents has been shown to effectively fractionate neutral, acidic, and basic compounds, achieving recoveries between 80% and 120% for most analytes. nih.gov For complex matrices like cosmetics, SPE with sorbents such as Florisil can be used to clean up extracts prior to analysis. researchgate.net

Table 2: Research Findings on SPE Optimization for Organic Compounds in Various Matrices

| Parameter | Condition / Finding | Analyte/Matrix | Citation |

|---|---|---|---|

| Sorbent Type | Oasis HLB and Chromabond C18 | 67 pesticides in water | scirp.org |

| Sample Volume | 500 mL | 67 pesticides in water | scirp.org |

| Elution Solvent | Dichloromethane followed by Methanol | 67 pesticides in water | scirp.org |

| Drying Step | Centrifugation followed by vacuum | 67 pesticides in water | scirp.org |

| Recovery | > 65-68% | 67 pesticides in water | scirp.org |

| Dispersing Sorbent | Florisil | Multiclass preservatives in cosmetics | researchgate.net |

| Extraction Solvent (PLE) | Ethyl acetate | Multiclass preservatives in cosmetics | researchgate.net |

| Recovery (PLE) | Quantitative | Multiclass preservatives in cosmetics | researchgate.net |

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, miniaturized extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. mdpi.com Analytes partition from the sample matrix into the fiber coating. mdpi.com Headspace SPME (HS-SPME) is particularly suitable for the analysis of semi-volatile compounds like Nonyl benzoate in complex solid or liquid samples, as it protects the fiber from non-volatile matrix components. mdpi.commdpi.com

The optimization of HS-SPME is crucial for achieving high sensitivity and reproducibility. Key parameters include the choice of fiber coating, extraction temperature, extraction time, sample volume, and the addition of salt or pH adjustment to the sample matrix. mdpi.comresearchgate.net A study on trace aroma compounds in Baijiu, a complex matrix, optimized HS-SPME conditions for a wide range of volatile and semi-volatile compounds, including various benzoate esters. researchgate.net The findings from such studies provide a strong basis for developing a method for Nonyl benzoate.

Table 3: Optimized HS-SPME Parameters for Analysis of Aroma Compounds in Complex Matrices

| Parameter | Optimized Condition | Rationale / Finding | Citation |

|---|---|---|---|

| Fiber Coating | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) | Showed the best extraction efficiency for a broad range of analytes, including esters. | researchgate.net |

| Extraction Temperature | 45 °C | A balance between increasing analyte volatility and decreasing the fiber's partition coefficient. Higher temperatures can reduce sensitivity. | mdpi.comresearchgate.net |

| Extraction Time | 45 min | Sufficient time to approach equilibrium for semi-volatile compounds without being excessively long. | researchgate.net |

| Sample Dilution | Dilution to 5% alcohol content | Investigated to check for matrix effects; modifying the sample matrix can significantly alter extraction efficiency. | researchgate.net |

| Salt Addition | 3.0 g NaCl | Increases the vapor pressure of analytes, enhancing their transfer to the headspace. | researchgate.net |

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation—the formation and collapse of microscopic bubbles in a solvent. nih.gov This process generates intense local pressures and temperatures, enhancing solvent penetration into the sample matrix, disrupting cell structures, and accelerating the mass transfer of analytes into the solvent. researchgate.netresearchgate.net UAE is considered a green extraction technique due to its efficiency, reduced extraction times, and lower solvent consumption compared to conventional methods. nih.govresearchgate.net

The efficiency of UAE depends on several factors, including ultrasonic frequency and power, extraction time, temperature, and the type and volume of the solvent. plos.org For solid or semi-solid samples like cosmetics or polymer matrices containing Nonyl benzoate, the sample is typically dispersed in a suitable solvent and sonicated in an ultrasonic bath or with a probe. nih.govresearchgate.net Studies on the extraction of bioactive compounds from plant materials and contaminants from environmental samples have shown that optimizing UAE parameters can significantly increase extraction yields. nih.govplos.org For instance, the extraction of phenolic compounds from pumpkins was optimized at a temperature of 41.45°C and a power of 44.60%, indicating that excessive temperature or power can lead to analyte degradation. plos.org

Table 4: General Optimized UAE Parameters from Various Research Findings

| Parameter | Optimized Range / Condition | Rationale / Finding | Citation |

|---|---|---|---|

| Frequency | 25 - 40 kHz | Lower frequencies often produce more intense cavitation effects, enhancing extraction from solid matrices. | nih.govresearchgate.net |

| Temperature | 40 - 70 °C | Increases solvent diffusivity and analyte solubility, but temperatures that are too high can degrade target compounds. | nih.govplos.org |

| Extraction Time | 15 - 30 min | UAE significantly reduces extraction time compared to conventional methods like maceration or Soxhlet. | nih.govresearchgate.net |

| Solvent | Ethanol, Ethyl Acetate, Acetonitrile | The choice depends on the analyte's polarity and the sample matrix. Ethanol is often favored as a green solvent. | researchgate.netresearchgate.net |

| Ultrasonic Power | 40 - 70% of max amplitude | Higher power increases extraction efficiency up to a point, beyond which analyte degradation may occur. | plos.org |

Supramolecular Chemistry and Advanced Materials Applications of Nonyl Benzoate and Benzoate Derivatives

Liquid Crystalline Behavior and Mesophase Characterization

The study of liquid crystals, a state of matter that has properties between those of a conventional liquid and those of a solid crystal, is a dynamic field of research. Within this field, benzoate (B1203000) esters, including nonyl benzoate, are of significant interest due to their diverse mesomorphic behaviors.

Nematic and Smectic Phase Transitions

Benzoate derivatives exhibit a rich variety of liquid crystalline phases, including nematic (N) and smectic (Sm) phases. The transition between these phases is influenced by molecular structure, including the length of the alkyl chains and the nature of substituents. For instance, in the homologous series of 4-alkoxyphenyl 4'-alkylbenzoates, the presence of nematic and smectic phases is highly dependent on the length of both the alkyl and alkoxy chains. While shorter chains in some series tend to favor nematic phases, the introduction of longer chains can lead to the appearance of various smectic phases, such as smectic A (SmA), smectic C (SmC), and smectic B (SmB). tandfonline.com

Studies on homologous series like 4-isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates (nPCHB-NCS) have shown that these compounds can exhibit both nematic and smectic A polymorphism. spiedigitallibrary.org The transition from a nematic to a smectic phase involves an increase in positional order, with molecules arranging themselves into layers. In some systems, such as p-phenylene di-p-n-alkoxybenzoates, the smectic-nematic transition temperature initially decreases as the alkyl chain length increases, reaching a minimum before increasing again with longer chains. tandfonline.com This behavior is attributed to the complex interplay of intermolecular attractions and molecular ordering in the different mesophases. tandfonline.com

The introduction of lateral substituents to the phenyl benzoate core can also significantly alter the phase behavior. For example, in phenyl 4-(4-alkoxybenzylideneamino)benzoates, 2-X substitution tends to suppress the smectic phase, while 3-X substitution tends to eliminate the nematic phase. tandfonline.com Furthermore, branching of the alkyl chain can induce a nematic phase in compounds that are otherwise purely smectogenic. oup.com

A study of ester-Schiff base derivatives with nonyl and tetradecyl terminal chains, specifically (E)-4-((4-n-benzylidene)amino) phenyl-4-nitrobenzoate, revealed the presence of a smectic A (SmA) phase. researchgate.net This finding, confirmed by differential scanning calorimetry (DSC), highlights how the linearity and high polarizability of these molecules contribute to their liquid crystal properties. researchgate.net

Table 1: Phase Transitions in Selected Benzoate Derivatives

| Compound Family | Alkyl/Alkoxy Chain Lengths | Observed Mesophases | Reference |

|---|---|---|---|

| 4-Alkoxyphenyl 4'-alkylbenzoates | R=C9, R'O=C1 to C10 | Nematic, Smectic C | tandfonline.com |

| 4-Alkoxyphenyl 4'-alkylbenzoates | R'O=C8, R=C10 | Nematic, Smectic A | tandfonline.com |

| Phenyl 4-(4-alkoxybenzylideneamino)benzoates | Propyl to Decyl | Nematic, Smectic A | tandfonline.com |

| p-Phenylene di-p-n-alkoxybenzoates | C1-C12 | Nematic, Smectic | tandfonline.com |

| (E)-4-((4-nonylbenzylidene)amino) phenyl-4-nitrobenzoate | C9 | Smectic A | researchgate.net |

| (E)-4-((4-tetradecylbenzylidene)amino) phenyl-4-nitrobenzoate | C14 | Smectic A | researchgate.net |

Structure-Property Relationships in Liquid Crystals

The relationship between molecular structure and liquid crystalline properties is a central theme in materials science. In benzoate-based liquid crystals, even subtle changes in the molecular architecture can lead to dramatic shifts in mesophase behavior. The core structure, terminal groups, and lateral substituents all play critical roles in determining the type and stability of the liquid crystal phases.

For instance, a comparative study between naphthyl benzoates and phenyl benzoates showed that while both can exhibit similar mesophase sequences, the naphthalene (B1677914) derivatives tend to have broader and more thermally stable liquid crystalline states. tandfonline.com This suggests that the size and shape of the aromatic core are key determinants of mesomorphic properties.

The position of substituents on the benzoate ring also has a profound effect. Research on alkoxy substituted benzoates has shown that the relative positions of different functional groups can significantly impact the energetics of the molecule and its intermolecular interactions. researchgate.net This, in turn, influences the formation and stability of liquid crystal phases.

Furthermore, the introduction of fluorine into the alkyl tails of cyanobiphenyls, a class of liquid crystals, has been shown to be an effective technique for tailoring their physical properties and broadening their mesophase ranges. ohiolink.edu

Self-Assembly Mechanisms of Benzoate Esters

The ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is a fundamental principle in supramolecular chemistry. Benzoate esters are excellent building blocks for creating complex, functional supramolecular architectures.

The driving forces behind the self-assembly of benzoate esters are varied and include non-covalent interactions such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects. researchgate.net For example, a benzoate ester, dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB), has been shown to self-assemble into left-handed twisted nanowires in a tetrahydrofuran (B95107) (THF)/water system. rsc.org The study proposed a possible assembly mechanism to explain the formation of these chiral structures. rsc.org

In some cases, the self-assembly process can be fueled by chemical reactions, leading to dynamic materials that exist out of equilibrium. nih.gov This approach, inspired by biological systems, allows for temporal control over the material's properties. nih.gov For instance, the formation of NHS-esters from carboxylic acids can drive the transient self-assembly of nanoparticles. nih.gov

The design of molecules with specific recognition sites can direct the self-assembly process with high precision. Taper-shaped monoesters of oligo(ethylene oxide) with 3,4,5-tris(n-dodecan-1-yloxy)benzoic acid can self-assemble into tubular supramolecular architectures that exhibit a columnar hexagonal mesophase. tandfonline.com

Role of Alkyl Chain Length in Mesomorphic Properties

The length of the terminal alkyl chains is a critical parameter that governs the mesomorphic properties of benzoate derivatives. Generally, an increase in alkyl chain length influences the balance between lateral and terminal intermolecular attractions, which in turn determines the type of mesophase formed. nih.gov

In many homologous series, shorter alkyl chains tend to favor the formation of nematic phases, while longer chains promote the formation of more ordered smectic phases. nih.govacs.org For example, in 4-alkoxybenzoic acids, compounds with short alkyl chains are nematic, those with intermediate lengths show both nematic and smectic C phases, and those with very long chains exhibit only a smectic C phase. acs.org Similarly, in a series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, the lower homologues are nematic, while the higher homologues become purely smectic. derpharmachemica.com

The effect of increasing alkyl chain length is not always linear. In some systems, an "odd-even" effect is observed, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain switches between odd and even. derpharmachemica.com This is attributed to the change in the orientation of the terminal methyl group with respect to the molecular axis.

Longer alkyl chains generally increase the polarizability and the potential for van der Waals interactions between molecules, which can stabilize the layered structure of smectic phases. nih.govrsc.org This often leads to a decrease in the melting point and a broadening of the mesophase temperature range. rsc.org

Table 2: Influence of Alkyl Chain Length on Mesophase Type in Benzoate Derivatives

| Compound Series | Alkyl Chain Length | Predominant Mesophase | Reference |

|---|---|---|---|

| 4-Alkoxybenzoic acids | Short | Nematic | acs.org |

| 4-Alkoxybenzoic acids | Intermediate | Nematic, Smectic C | acs.org |

| 4-Alkoxybenzoic acids | Long | Smectic C | acs.org |

| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Propyl to Hexyl | Nematic | derpharmachemica.com |

| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Dodecyl, Tetradecyl | Smectic | derpharmachemica.com |

| Alkyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates (Ethyl series) | Not specified | Nematic, Smectic | researchgate.net |

Theoretical Chemistry and Quantum Mechanics of Nonyl Benzoate

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. mdpi.com Ab initio methods are based on the direct solution of the Schrödinger equation, while DFT focuses on the electron density to calculate the system's energy and other properties. mdpi.comresearchgate.net These calculations are fundamental for determining optimized molecular geometries, electronic properties, and vibrational frequencies.

For nonyl benzoate (B1203000), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can be employed to model its three-dimensional structure. researchgate.net Such calculations would reveal key geometric parameters, including the bond lengths and angles of the benzoate ring, the ester linkage, and the conformation of the flexible nonyl chain. The planarity of the benzene (B151609) ring and the rotational freedom around the C-O ester bonds are critical features that these models can accurately describe.

Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For benzoate derivatives, these calculations help in understanding their electronic transitions and potential as functional materials. While specific ab initio or DFT studies focused solely on nonyl benzoate are not prominent in the literature, the methodologies have been extensively applied to similar benzoate-containing compounds and other esters, demonstrating their utility in predicting molecular properties. researchgate.netresearchgate.netnih.gov

Table 1: Representative Theoretical Data from DFT Calculations on Related Benzoate Compounds This table is illustrative of the types of data obtained from DFT calculations on benzoate-related structures, as specific studies on nonyl benzoate are not available in the provided search results.

| Calculated Property | Typical Method | Predicted Outcome for a Benzoate Structure | Significance |

| Optimized Geometry | DFT (B3LYP/6-31G(d,p)) | Planar benzene ring, specific C=O and C-O bond lengths | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | DFT (B3LYP/6-31G(d,p)) | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | DFT (B3LYP/6-31G(d,p)) | ~ -1.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d,p)) | ~ 5.5 eV | Indicates chemical stability and electronic transition energy. |

| Dipole Moment | DFT (B3LYP/6-31G(d,p)) | ~ 2.0 - 2.5 D | Determines the molecule's polarity and interaction with electric fields. |

Molecular Dynamics Simulations

MD simulations of nonyl benzoate, typically performed using force fields like CHARMM or AMBER in a simulated solvent environment, can reveal how the molecule behaves in different phases (e.g., in a liquid or at an interface). researchgate.net Key insights from such simulations would include:

Conformational Analysis: The long, flexible nonyl chain can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most populated and energetically favorable conformations.

Solvation and Aggregation: In a solvent, MD can model how solvent molecules arrange around the nonyl benzoate and how multiple nonyl benzoate molecules might aggregate due to hydrophobic interactions of the nonyl chains and aromatic stacking of the benzoate rings. Studies on related molecules like nonylbenzene (B91765) have used MD to investigate its encapsulation and interaction with other molecules. researchgate.net

Transport Properties: Properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves within a medium.

While specific MD studies on pure nonyl benzoate are sparse, the technique has been widely applied to understand the behavior of similar amphiphilic molecules, such as alkyl sulfates and glucosides, and their self-assembly into micelles. mdpi.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are essential tools in chemistry and toxicology for predicting the biological activity or properties of chemical compounds based on their molecular structure. mdpi.com SAR provides qualitative relationships, while QSAR establishes mathematical models that correlate chemical structure with a specific activity. researchgate.net

For benzoate esters, SAR and QSAR studies have been conducted to understand relationships between their molecular structure and various activities, such as antimicrobial effects or nematicidal activity. researchgate.netijert.org The general approach involves:

Descriptor Calculation: Quantifying various aspects of the molecular structure using topological, electronic, or steric descriptors. For nonyl benzoate, descriptors would include molecular weight, logP (lipophilicity), molecular volume, and quantum chemical parameters derived from DFT. ijert.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build a predictive model. researchgate.net

Validation: Testing the model's reliability and predictive power using internal and external validation sets. researchgate.net

Studies on hydroxyl benzoic esters have shown that molecular connectivity indices and quantum chemical parameters can be used to model antibacterial activity. ijert.org Similarly, research on other aliphatic compounds has demonstrated that nematicidal activity is strongly dependent on the carbon chain length. researchgate.net For nonyl benzoate, the length of the nonyl chain is a critical structural feature that would heavily influence its activity in SAR models. For instance, in a study of dictyoceratin analogs, a nonyl ether analog showed different biological activity compared to other alkyl chain lengths, highlighting the importance of this group in SAR. mdpi.com

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. DFT and other quantum mechanical methods can be used to calculate properties that correspond to various spectroscopic techniques. kyobobook.co.kr

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. For nonyl benzoate, this would involve predicting the distinct signals for the aromatic protons of the benzoate ring and the various protons and carbons along the nonyl chain.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies can be correlated with experimental IR spectra to assign specific absorption bands. For nonyl benzoate, a strong characteristic peak for the ester carbonyl (C=O) stretch would be predicted around 1720 cm⁻¹.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the stability of potential fragment ions, aiding in the interpretation of fragmentation patterns observed in techniques like GC-MS.

Gas Chromatography (GC): Properties like the Kovats Retention Index (RI), an important parameter in GC, can be predicted using QSAR-like models that correlate molecular descriptors with experimental RI values.

The PubChem database provides experimental data for nonyl benzoate that can be compared with such computational predictions. nih.gov

Table 2: Experimental Spectroscopic and Chromatographic Data for Nonyl Benzoate This data serves as a benchmark for the validation of computational models. Source: PubChem. nih.gov

| Data Type | Technique | Value/Observation |

| Mass Spectrum (Top 5 Peaks) | GC-MS (EI, 70 eV) | m/z: 105 (base peak), 123, 77, 56, 70 |

| Kovats Retention Index (Standard Non-polar column) | GC | 1856, 1857, 1859, 1860, 1864, 1870, 1873, 1874, 1875, 1879, 1885.24 |

| Kovats Retention Index (Semi-standard Non-polar column) | GC | 1909.71 |

| Kovats Retention Index (Standard Polar column) | GC | 2357, 2366, 2372, 2374, 2375, 2385, 2387, 2400, 2406 |

The primary fragment at m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, a characteristic fragmentation for benzoate esters. The ability of computational models to accurately reproduce these experimental values is a key measure of their success.

Q & A

Q. What experimental approaches are recommended for synthesizing nonyl benzoate with high purity, and how can reaction efficiency be optimized?

Nonyl benzoate, an alkyl benzoate ester, is typically synthesized via acid-catalyzed esterification of nonanol with benzoic acid. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, but enzymatic catalysts (e.g., lipases) may reduce side reactions .

- Molar ratios : A 1:1.2 molar ratio (acid:alcohol) improves conversion efficiency by driving the equilibrium .

- Temperature control : Reflux conditions (~120–150°C) are typical, but microwave-assisted synthesis can reduce reaction time . Post-synthesis, purify via fractional distillation or column chromatography, and verify purity using NMR and FT-IR .

Q. Which analytical techniques are most effective for characterizing nonyl benzoate’s structural and physicochemical properties?

- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) resolves nonyl benzoate from impurities. Mobile phases often combine acetonitrile and water (70:30 v/v) .

- Spectroscopy : H NMR (δ 7.4–8.1 ppm for aromatic protons; δ 4.3 ppm for ester –CH–) and FT-IR (C=O stretch at ~1720 cm^{-1) confirm ester formation .

- Thermal analysis : DSC/TGA evaluates thermal stability (decomposition typically >200°C) .

Q. How does nonyl benzoate’s stability vary under different storage conditions, and what degradation products form?

Stability studies should assess:

- pH sensitivity : Hydrolysis accelerates in alkaline conditions, yielding nonanol and benzoic acid .

- Light/oxygen exposure : Photooxidation may produce peroxides; use amber vials and nitrogen blankets for long-term storage .

- Temperature : Accelerated aging tests (40–60°C) predict shelf life. Monitor degradation via HPLC .

Advanced Research Questions